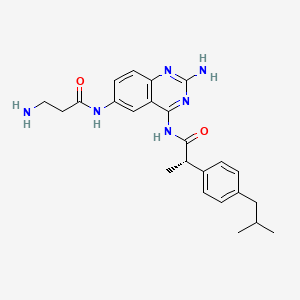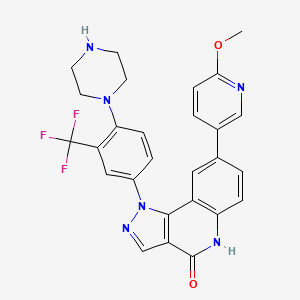
Riok2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riok2-IN-2 is a small molecule inhibitor specifically targeting the right open reading frame kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in the maturation of the small ribosomal subunit (40S) and plays a crucial role in ribosome biogenesis and cell cycle progression. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers, including acute myeloid leukemia and non-small cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Riok2-IN-2 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
Formation of the core structure: This involves the construction of a tricyclic heterocycle, which serves as the backbone of the compound.
Functional group modifications: Various substituents are introduced to the core structure to improve binding affinity and selectivity towards RIOK2.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Riok2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Riok2-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
Riok2-IN-2 exerts its effects by inhibiting the ATPase activity of RIOK2, which is essential for the maturation of the 40S ribosomal subunit. By binding to the active site of RIOK2, this compound prevents the hydrolysis of ATP, leading to stalled ribosome biogenesis and decreased protein synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
RIOK1-IN-1: Another inhibitor targeting RIOK1, a close homolog of RIOK2, but with different selectivity and potency profiles.
RIOK3-IN-3: An inhibitor targeting RIOK3, which shares structural similarities with RIOK2 but has distinct biological functions.
Uniqueness of Riok2-IN-2
This compound is unique due to its high selectivity and potency towards RIOK2, making it a valuable tool for studying the specific functions of RIOK2 in various biological processes. Its ability to inhibit RIOK2-mediated ribosome biogenesis and protein synthesis highlights its potential as a therapeutic agent in cancer treatment .
Propriétés
Formule moléculaire |
C27H23F3N6O2 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C27H23F3N6O2/c1-38-24-7-3-17(14-32-24)16-2-5-22-19(12-16)25-20(26(37)34-22)15-33-36(25)18-4-6-23(21(13-18)27(28,29)30)35-10-8-31-9-11-35/h2-7,12-15,31H,8-11H2,1H3,(H,34,37) |
Clé InChI |
RSCTXUZWVYMQTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=C4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



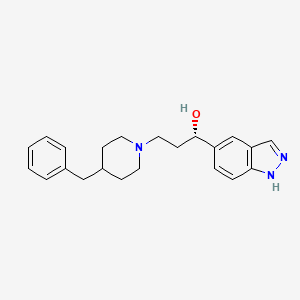
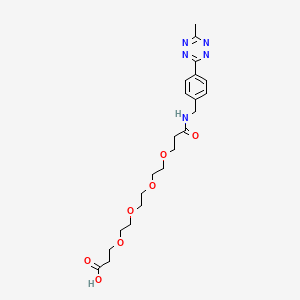
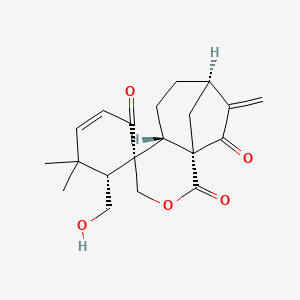


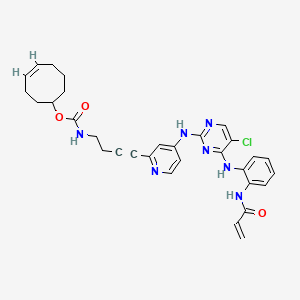
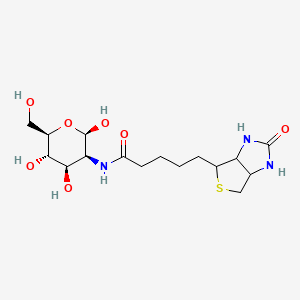
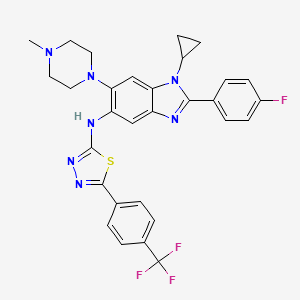
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
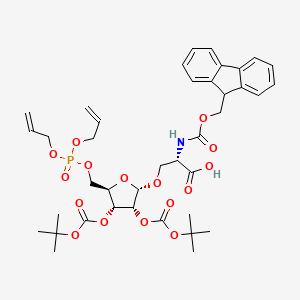
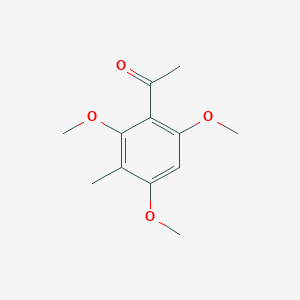
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
